molecular formula C24H21N3OS B11221084 (2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide

(2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide

Cat. No.: B11221084
M. Wt: 399.5 g/mol
InChI Key: MZKOSIJEDRKMJY-ZNTNEXAZSA-N
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Description

(2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide is a complex organic compound with a unique structure that includes cyano, sulfanyl, and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 2-methylbenzyl chloride, phenylamine, and cyanoacetic acid. The reaction conditions usually require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The final step often involves the formation of the enamide linkage under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl and phenylamino groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 2-methylbenzyl group can enhance its hydrophobic interactions and potentially improve its binding affinity to certain proteins.

Properties

Molecular Formula

C24H21N3OS

Molecular Weight

399.5 g/mol

IUPAC Name

(E)-3-anilino-2-cyano-3-[(2-methylphenyl)methylsulfanyl]-N-phenylprop-2-enamide

InChI

InChI=1S/C24H21N3OS/c1-18-10-8-9-11-19(18)17-29-24(27-21-14-6-3-7-15-21)22(16-25)23(28)26-20-12-4-2-5-13-20/h2-15,27H,17H2,1H3,(H,26,28)/b24-22+

InChI Key

MZKOSIJEDRKMJY-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC=CC=C1CS/C(=C(\C#N)/C(=O)NC2=CC=CC=C2)/NC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1CSC(=C(C#N)C(=O)NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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